molecular formula C24H24F2N2O4 B12740168 3-Pyridinecarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-5-((phenylamino)carbonyl)-, ethyl ester CAS No. 110544-73-5

3-Pyridinecarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-5-((phenylamino)carbonyl)-, ethyl ester

Cat. No.: B12740168
CAS No.: 110544-73-5
M. Wt: 442.5 g/mol
InChI Key: XWSCGCLAXSCUKR-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-5-((phenylamino)carbonyl)-, ethyl ester is a complex organic compound with a unique structure that includes a pyridine ring, difluoromethoxy group, and phenylamino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-5-((phenylamino)carbonyl)-, ethyl ester typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, which undergo a series of reactions such as alkylation, acylation, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-5-((phenylamino)carbonyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluoromethoxy and phenylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-Pyridinecarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-5-((phenylamino)carbonyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-5-((phenylamino)carbonyl)-, ethyl ester involves its interaction with specific molecular targets. The difluoromethoxy and phenylamino groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Pyridinecarboxylic acid, 1,4-dihydro-2-hydroxy-6-methyl-4-oxo-, ethyl ester
  • 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
  • 3-Iodo-4-pyridinecarboxylic acid

Uniqueness

Compared to similar compounds, 3-Pyridinecarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-5-((phenylamino)carbonyl)-, ethyl ester stands out due to the presence of the difluoromethoxy and phenylamino groups

Properties

CAS No.

110544-73-5

Molecular Formula

C24H24F2N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

ethyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-5-(phenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C24H24F2N2O4/c1-4-31-23(30)20-15(3)27-14(2)19(22(29)28-16-10-6-5-7-11-16)21(20)17-12-8-9-13-18(17)32-24(25)26/h5-13,21,24,27H,4H2,1-3H3,(H,28,29)

InChI Key

XWSCGCLAXSCUKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)NC3=CC=CC=C3)C)C

Origin of Product

United States

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